4-Bromo-6-ethyl-5-fluoropyrimidine is a synthetic organic compound belonging to the pyrimidine family, characterized by the presence of bromine, ethyl, and fluorine substituents. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents. Its molecular formula is , and it has a molecular weight of approximately 195.03 g/mol.
The compound can be synthesized through various chemical methods that involve the manipulation of pyrimidine derivatives. The synthesis often utilizes readily available starting materials and reagents, making it suitable for industrial applications.
4-Bromo-6-ethyl-5-fluoropyrimidine is classified as a halogenated pyrimidine derivative. Pyrimidines are a class of heterocyclic compounds that contain nitrogen atoms in their ring structure. This particular compound is also categorized under pharmaceutical intermediates due to its role in drug synthesis.
The synthesis of 4-Bromo-6-ethyl-5-fluoropyrimidine typically involves several key steps:
Technical details regarding specific conditions such as temperature, reaction time, and solvent choice can vary based on the desired yield and purity of the final product. For instance, one method described involves refluxing a mixture of starting materials for several hours followed by purification steps that include washing with water and brine solutions .
The molecular structure of 4-Bromo-6-ethyl-5-fluoropyrimidine features a six-membered pyrimidine ring with three substituents:
The arrangement of these substituents affects the compound's reactivity and biological properties.
4-Bromo-6-ethyl-5-fluoropyrimidine participates in various chemical reactions typical for halogenated compounds:
For example, one reported reaction involves treating 4-Bromo-6-ethyl-5-fluoropyrimidine with thiol derivatives to yield thioether products with high yields .
Reactions are often conducted under controlled conditions to optimize yields and minimize side reactions. The choice of solvents, temperature, and catalysts plays a crucial role in determining the success of these reactions.
The mechanism of action for 4-Bromo-6-ethyl-5-fluoropyrimidine primarily relates to its role as an intermediate in pharmaceutical synthesis. Its structural features allow it to interact with biological targets effectively.
Data from studies indicate that compounds derived from this pyrimidine exhibit antifungal properties by inhibiting key enzymes involved in fungal cell wall synthesis .
Key physical properties include:
Chemical properties include:
Relevant data on solubility and stability can be critical for practical applications in drug formulation .
4-Bromo-6-ethyl-5-fluoropyrimidine is primarily used in:
Its versatility makes it a valuable compound in both academic research and industrial pharmaceutical development, contributing significantly to advancements in medicinal chemistry .
Modern synthetic approaches to the 4-bromo-6-ethyl-5-fluoropyrimidine core prioritize convergent strategies using readily available precursors. A prominent method involves the cyclocondensation of ethyl 2-fluoropropionylacetate (obtained from ethyl 2-fluoroacetate and propionyl chloride) with formamidine acetate under basic conditions. This method capitalizes on the inherent reactivity of the 1,3-dicarbonyl system with N-C-N synthons, yielding the 6-ethyl-5-fluoropyrimidin-4-ol scaffold as a key precursor to the target brominated compound [1] [2]. Alternative cyclization agents include acetamidine hydrochloride, though yields and regioselectivity can vary significantly depending on the electronic and steric properties of the amidine. The cyclization typically occurs in polar aprotic solvents (e.g., methanol, ethanol, or isopropanol) at elevated temperatures (60-80°C), requiring precise pH control (maintained by alkalis like sodium methoxide or sodium ethoxide) to maximize the formation of the desired 4-hydroxypyrimidine regioisomer and minimize side products like open-chain enamines or dihydropyrimidine derivatives [1] [7].
Table 1: Cyclization Agents and Conditions for 6-Ethyl-5-fluoropyrimidin-4-ol Formation
Cyclization Agent | Base | Solvent | Temperature (°C) | Reported Yield (%) | Key Advantages |
---|---|---|---|---|---|
Formamidine Acetate | NaOMe | MeOH | 65-70 | 70-75 | High regioselectivity, readily available |
Acetamidine Hydrochloride | NaOEt | EtOH | 75-80 | 60-65 | Lower cost |
Guanidine Carbonate | KOH | iPrOH | 80-85 | 55-60 | Useful for disubstituted variants |
While less common for direct introduction of bromine at the C4 position compared to electrophilic bromination, palladium-catalyzed strategies offer potential for late-stage functionalization or complex molecular editing. The halogen dance reaction, although not explicitly documented for this specific compound in the provided sources, represents a viable conceptual pathway where palladium catalysts (e.g., Pd(PPh₃)₄) could mediate bromine migration on pre-formed dihalopyrimidine scaffolds under basic conditions to achieve the desired 4-bromo-6-ethyl-5-fluoro isomer [8]. More directly applicable are Stille or Suzuki cross-coupling reactions performed after bromine installation. The C4-bromine in 4-bromo-6-ethyl-5-fluoropyrimidine serves as an excellent leaving group for coupling with aryl/vinyl stannanes or boronic acids, enabling access to diversely substituted pyrimidine libraries crucial for pharmaceutical exploration, such as in the synthesis of voriconazole analogs where the bromine is displaced by a triazole-containing moiety [8]. Key considerations involve catalyst selection (Pd₂(dba)₃, Pd(PPh₃)₄) to minimize homocoupling and ligand design to prevent catalyst poisoning by the basic nitrogen atoms of the pyrimidine ring.
Fluorine incorporation into the pyrimidine ring of 4-bromo-6-ethyl-5-fluoropyrimidine predominantly follows indirect pathways due to the challenges of regioselective direct fluorination. The most efficient strategy utilizes fluorinated building blocks early in the synthesis. Ethyl 2-fluoroacetate serves as the principal fluorine source. It undergoes Claisen condensation with propionyl chloride under basic conditions (triethylamine or sodium methoxide) to generate ethyl 2-fluoropropionylacetate, the key intermediate for cyclization. This approach avoids hazardous fluorinating agents like F₂ or HF-pyridine complexes and ensures fluorine is pre-installed at the C5 position before ring closure [1] [2]. Direct fluorination of a pre-formed 6-ethylpyrimidine scaffold using reagents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) is theoretically possible but faces significant hurdles: harsh reaction conditions often lead to low regioselectivity (mixtures of 5-F and 3-F isomers), over-fluorination, and degradation of the sensitive heterocycle. Consequently, the building block approach via ethyl 2-fluoroacetate remains the industrially preferred and more reliable method [1] [9].
Table 2: Fluorination Strategies for 5-Fluoropyrimidine Synthesis
Strategy | Key Reagent/Precursor | Stage of Introduction | Regioselectivity | Scalability | Key Limitations |
---|---|---|---|---|---|
Indirect (Building Block) | Ethyl 2-Fluoroacetate | Precursor (Pre-cyclization) | High (C5) | Excellent | Requires multi-step synthesis |
Direct Electrophilic | Selectfluor™, NFSI | Late-stage (Post-cyclization) | Low/Moderate | Challenging | Mixture formation, harsh conditions |
Halogen Exchange (DAST) | DAST, Deoxo-Fluor | Late-stage (on 5-OH/5-Cl) | Moderate | Moderate | Requires activated precursor, side reactions |
The C6-ethyl group is strategically introduced before pyrimidine ring formation to ensure regiocontrol and simplify synthesis. The optimal sequence involves generating the ethyl-containing 1,3-dicarbonyl precursor, ethyl 2-fluoropropionylacetate. This is achieved by the base-catalyzed (sodium methoxide or triethylamine) condensation of ethyl 2-fluoroacetate with propionyl chloride. Critical optimization parameters include:
Microwave irradiation significantly enhances the efficiency of key steps in the synthesis of 4-bromo-6-ethyl-5-fluoropyrimidine, particularly cyclization and halogenation reactions. Applying microwave energy (typically 100-300 W) enables rapid and uniform heating, reducing reaction times from hours to minutes while often improving yields and purity. For the critical cyclocondensation of ethyl 2-fluoropropionylacetate with formamidine acetate, microwave irradiation (e.g., 150°C, 20-30 minutes) achieves yields comparable or superior (70-85%) to conventional heating (65-70°C, 10-16 hours) [6] [10]. Similarly, the bromination step (conversion of 4,6-dichloro-5-fluoropyrimidine or 6-ethyl-4-chloro-5-fluoropyrimidine to the 4-bromo derivative using NBS) benefits dramatically. Microwave conditions (e.g., acetonitrile, 80-90°C, 5-15 minutes) minimize thermal decomposition of the pyrimidine ring and the brominating agent, suppress dibromination at the ethyl group, and enhance selectivity for the C4 position, leading to isolated yields exceeding 85% compared to ~75% under conventional reflux [2] [6]. The technique also facilitates rapid optimization of reaction parameters (temperature, time, stoichiometry) for both steps.
Table 3: Microwave vs. Conventional Heating for Key Synthetic Steps
Synthetic Step | Conventional Conditions | Yield (%) | Microwave Conditions | Yield (%) | Time Reduction |
---|---|---|---|---|---|
Cyclization (6-Ethyl-5-fluoro-4-ol formation) | 65-70°C, 10-16h (MeOH/NaOMe) | 70-75 | 150°C, 20-30 min (Sealed vessel) | 75-85 | 20-30x |
Bromination (4-Bromo from 4-Chloro) | Reflux, 2-4h (ACN/NBS/AIBN) | 70-75 | 80-90°C, 5-15 min (ACN/NBS/AIBN) | 80-88 | 8-15x |
Chlorination (4,6-Dichloro from 4,6-Diol) | Reflux, 6-8h (POCl₃) | 80-85 | 130-140°C, 15-25 min (POCl₃) | 85-90 | 15-20x |
CAS No.: 143488-44-2
CAS No.:
CAS No.: 548-74-3
CAS No.:
CAS No.: 63732-19-4
CAS No.: